molecular formula C18H21N3O3 B6749894 1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea

1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea

Cat. No.: B6749894
M. Wt: 327.4 g/mol
InChI Key: GXBUZHDNCFSAPU-UHFFFAOYSA-N
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Description

1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 2-methyl-1,3-dioxolane ring, a phenyl group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Mechanism of Action

The mechanism of action of 1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural features, including the 2-methyl-1,3-dioxolane ring, phenylmethyl group, and pyridinyl group.

Properties

IUPAC Name

1-[[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-5-3-8-16(20-13)21-17(22)19-12-14-6-4-7-15(11-14)18(2)23-9-10-24-18/h3-8,11H,9-10,12H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBUZHDNCFSAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCC2=CC(=CC=C2)C3(OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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